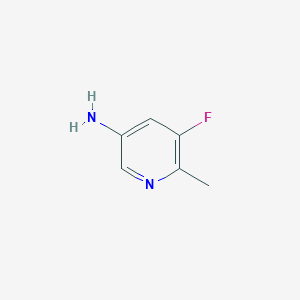5-Fluoro-6-methylpyridin-3-amine
CAS No.: 1211542-12-9
Cat. No.: VC7939748
Molecular Formula: C6H7FN2
Molecular Weight: 126.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211542-12-9 |
|---|---|
| Molecular Formula | C6H7FN2 |
| Molecular Weight | 126.13 |
| IUPAC Name | 5-fluoro-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 |
| Standard InChI Key | KJZLQXAWTJBZNV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=N1)N)F |
| Canonical SMILES | CC1=C(C=C(C=N1)N)F |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
5-Fluoro-6-methylpyridin-3-amine belongs to the aminopyridine family, distinguished by its substitution pattern. The pyridine ring’s nitrogen atom at position 1 creates a planar, aromatic system, while the fluorine and methyl groups at positions 5 and 6 introduce steric and electronic effects that influence solubility and reactivity. The amine group at position 3 participates in hydrogen bonding and serves as a site for further functionalization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1211542-12-9 |
| Molecular Formula | |
| Molecular Weight | 126.13 g/mol |
| IUPAC Name | 5-Fluoro-6-methylpyridin-3-amine |
| SMILES | CC1=C(F)C=C(C=N1)N |
| LogP (Partition Coefficient) | 0.664 (predicted) |
Isomerism and Nomenclature Challenges
A notable challenge in identifying this compound arises from positional isomerism. For instance, CAS 110919-71-6 corresponds to 5-fluoro-6-methylpyridin-2-amine, an isomer with the amine group at position 2 . Such distinctions are critical, as even minor structural differences alter physicochemical and biological properties. Researchers must verify substitution patterns using analytical techniques like nuclear magnetic resonance (NMR) or mass spectrometry to avoid misidentification .
Synthesis and Purification
Purification and Quality Control
Commercial samples of 5-fluoro-6-methylpyridin-3-amine exhibit a purity >98%, as confirmed by high-performance liquid chromatography (HPLC) . Storage recommendations include maintaining the compound at room temperature (RT) in airtight containers to prevent degradation. For laboratory use, stock solutions are prepared in solvents like dimethyl sulfoxide (DMSO) at 10 mM concentrations, with aliquots stored at -80°C for long-term stability .
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 7.928 | 1.586 | 0.793 |
| 5 | 39.641 | 7.928 | 3.964 |
| 10 | 79.282 | 15.856 | 7.928 |
Physicochemical Properties
Solubility and Stability
The compound demonstrates moderate solubility in polar aprotic solvents like DMSO and ethanol but limited solubility in water. Solubility can be enhanced via sonication at 37°C . Stability studies indicate no significant degradation under RT storage for one month, though prolonged storage at -20°C or -80°C is advised for stock solutions .
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm), C-F stretching (1100–1200 cm), and aromatic C=C vibrations (1450–1600 cm) .
-
H NMR: Signals for methyl protons (~2.5 ppm), aromatic protons adjacent to fluorine (~7.0–8.0 ppm), and amine protons (~5.0 ppm, broad) .
Applications in Pharmaceutical Research
Role as a Building Block
5-Fluoro-6-methylpyridin-3-amine is employed in synthesizing triaminopyrimidine derivatives, such as those disclosed in patent DK3137455T3 for antimalarial agents . For example, N2-(4-cyclopropyl-5-fluoro-6-methyl-2-pyridyl)-5-(4-methylpiperazin-1-yl)-N4-(1-methyltriazol-4-yl)pyrimidine-2,4-diamine incorporates the compound as a key substituent to enhance target binding .
Potassium Channel Modulation
Structural analogs like 3-fluoro-5-methylpyridin-4-amine exhibit potassium channel-blocking activity, suggesting potential neurological applications for fluorinated aminopyridines . While direct evidence for 5-fluoro-6-methylpyridin-3-amine in this context is lacking, its similarity to 4-aminopyridine (4AP)—a known multiple sclerosis therapeutic—warrants further investigation .
Comparative Analysis with Structural Isomers
Table 3: Comparison of Pyridine Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume